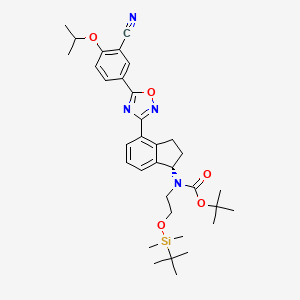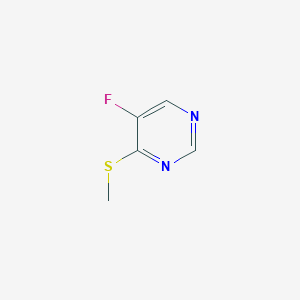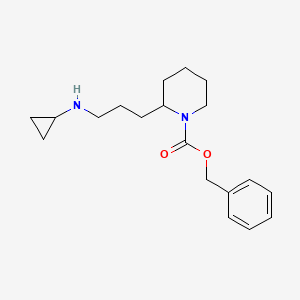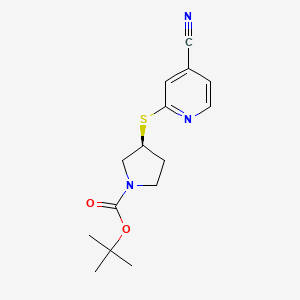![molecular formula C12H16F3N B13973273 (R)-2,2-dimethyl-1-[4-(trifluoromethyl)phenyl]propylamine](/img/structure/B13973273.png)
(R)-2,2-dimethyl-1-[4-(trifluoromethyl)phenyl]propylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2,2-dimethyl-1-[4-(trifluoromethyl)phenyl]propylamine is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2-dimethyl-1-[4-(trifluoromethyl)phenyl]propylamine typically involves the use of chiral catalysts to achieve the desired enantiomeric purity. One common method is the asymmetric reduction of 4-(trifluoromethyl)acetophenone using a chiral catalyst such as oxazaborolidine in the presence of borane-dimethyl sulfide (BH3·Me2S). This method yields the corresponding alcohol, which is then converted to the amine through reductive amination .
Industrial Production Methods
In industrial settings, the production of ®-2,2-dimethyl-1-[4-(trifluoromethyl)phenyl]propylamine may involve the use of recombinant whole-cell biocatalysts. For example, recombinant Escherichia coli cells can be employed to catalyze the asymmetric reduction of 4-(trifluoromethyl)acetophenone in a polar organic solvent-aqueous medium, achieving high enantioselectivity and yield .
Chemical Reactions Analysis
Types of Reactions
®-2,2-dimethyl-1-[4-(trifluoromethyl)phenyl]propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
®-2,2-dimethyl-1-[4-(trifluoromethyl)phenyl]propylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Industry: The compound is utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of ®-2,2-dimethyl-1-[4-(trifluoromethyl)phenyl]propylamine involves its interaction with specific molecular targets. For instance, as a serotonin uptake inhibitor, it binds to the serotonin transporter, preventing the reuptake of serotonin into presynaptic neurons. This increases the concentration of serotonin in the synaptic cleft, enhancing its neurotransmitter effects .
Comparison with Similar Compounds
Similar Compounds
®-fluoxetine: An enantiomer of fluoxetine, known for its antidepressant properties.
Trifluorotoluene: Used as a synthetic intermediate in the production of various chemicals.
Uniqueness
®-2,2-dimethyl-1-[4-(trifluoromethyl)phenyl]propylamine is unique due to its specific chiral configuration and the presence of a trifluoromethyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H16F3N |
|---|---|
Molecular Weight |
231.26 g/mol |
IUPAC Name |
(1R)-2,2-dimethyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine |
InChI |
InChI=1S/C12H16F3N/c1-11(2,3)10(16)8-4-6-9(7-5-8)12(13,14)15/h4-7,10H,16H2,1-3H3/t10-/m0/s1 |
InChI Key |
SCIBGTGRZDBWSO-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)[C@H](C1=CC=C(C=C1)C(F)(F)F)N |
Canonical SMILES |
CC(C)(C)C(C1=CC=C(C=C1)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(Dimethylphosphoryl)pyridin-3-yl]methanol](/img/structure/B13973193.png)
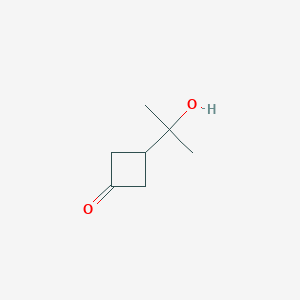

![Methyl 2-[(4-hydroxybutyl)amino]pent-4-enoate](/img/structure/B13973213.png)
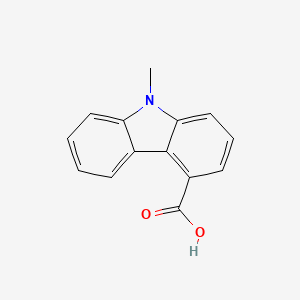


![6-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B13973239.png)
![(2-Cyclopropyl-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13973253.png)
